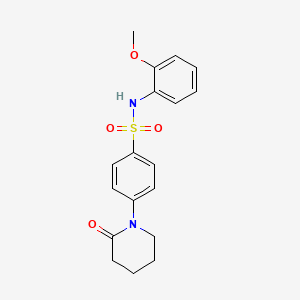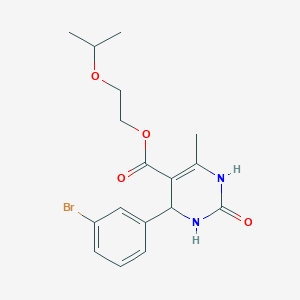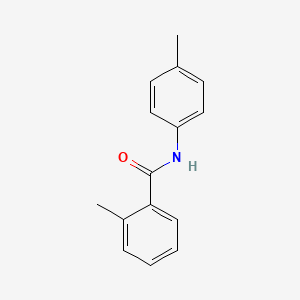
N-(2-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
Overview
Description
N-(2-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as MOPIP, is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic applications. MOPIP has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of MOPIP is not fully understood. However, it has been proposed that MOPIP exerts its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the production of pro-inflammatory cytokines. MOPIP has also been shown to inhibit the activity of COX-2 and iNOS, which are key enzymes involved in the production of prostaglandins and nitric oxide, respectively. The anti-tumor activity of MOPIP is believed to be mediated through the induction of apoptosis and inhibition of angiogenesis.
Biochemical and Physiological Effects:
MOPIP has been reported to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the anti-apoptotic protein Bcl-2. In addition, MOPIP has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Advantages and Limitations for Lab Experiments
MOPIP has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high selectivity towards cancer cells. However, its solubility in water is limited, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosage and administration route for MOPIP.
Future Directions
There are several future directions for the development of MOPIP as a therapeutic agent. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, either as a standalone therapy or in combination with other chemotherapy agents. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of MOPIP, as well as its potential side effects and toxicity in humans.
In conclusion, MOPIP is a promising sulfonamide derivative that has potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anti-tumor activities make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action, optimize its dosage and administration route, and investigate its potential side effects and toxicity in humans.
Scientific Research Applications
MOPIP has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, MOPIP has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells, by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-7-3-2-6-16(17)19-25(22,23)15-11-9-14(10-12-15)20-13-5-4-8-18(20)21/h2-3,6-7,9-12,19H,4-5,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTHRFMDMQVGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(3,4-dimethoxyphenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4887623.png)
![4-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4887631.png)
![4-benzyl-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B4887635.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B4887641.png)
![1-acetyl-4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4887644.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide](/img/structure/B4887652.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B4887659.png)
![3'-ethyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4887663.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4887691.png)
![1,3,4,5,6,8-hexamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4887700.png)
![4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4887715.png)

![N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4887728.png)